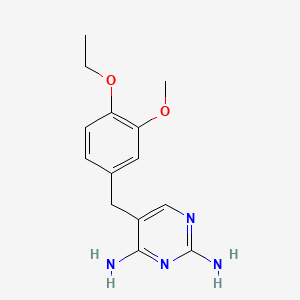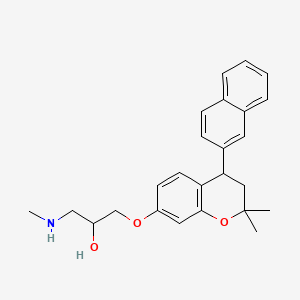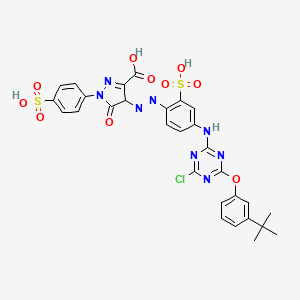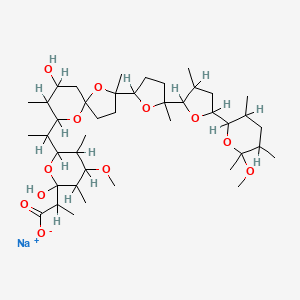
Antimycin A2b
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimycin A2b is a member of the antimycin family, a group of antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent inhibitory effects on the mitochondrial electron transport chain, specifically targeting complex III. This compound, like other antimycins, has a unique structure characterized by a dilactone ring linked to a 3-formamidosalicylic acid moiety .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimycin A2b involves several steps, starting from the fermentation of Streptomyces species. The fermentation broth is subjected to extraction and purification processes to isolate the antimycin complex. The specific synthetic route for this compound includes the formation of the dilactone ring and the subsequent attachment of the 3-formamidosalicylic acid moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces species under controlled conditions. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
化学反応の分析
Types of Reactions: Antimycin A2b undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学的研究の応用
Antimycin A2b has a wide range of scientific research applications. In chemistry, it is used as a tool to study electron transport and oxidative phosphorylation. In biology, it serves as a potent inhibitor of mitochondrial respiration, making it valuable for research on cellular metabolism and apoptosis. In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell death in cancer cells. Additionally, it has applications in the agricultural industry as a fungicide .
作用機序
Antimycin A2b exerts its effects by binding to the Qi site of the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, leading to the disruption of the proton gradient and the cessation of ATP synthesis. The inhibition of complex III results in increased production of reactive oxygen species, which can induce apoptosis in cells .
類似化合物との比較
Antimycin A2b is part of a family of compounds that includes Antimycin A1, Antimycin A2, Antimycin A3, and Antimycin A4. These compounds share a similar core structure but differ in the length and branching of their alkyl and acyl side chains. The unique structural features of this compound, such as its specific side chain modifications, contribute to its distinct biological activity. Compared to other antimycins, this compound exhibits a higher potency in inhibiting mitochondrial respiration .
List of Similar Compounds:- Antimycin A1
- Antimycin A2
- Antimycin A3
- Antimycin A4
- Antimycin A10
- Antimycin A11
- Antimycin A12
- Antimycin A13
- Antimycin A14
- Antimycin A15
- Antimycin A16
特性
CAS番号 |
117552-77-9 |
|---|---|
分子式 |
C27H38N2O9 |
分子量 |
534.6 g/mol |
IUPAC名 |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C27H38N2O9/c1-5-7-8-9-12-19-24(38-21(31)11-6-2)17(4)37-27(35)22(16(3)36-26(19)34)29-25(33)18-13-10-14-20(23(18)32)28-15-30/h10,13-17,19,22,24,32H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,33)/t16-,17+,19-,22+,24+/m1/s1 |
InChIキー |
LYDAGTPXPZARPR-GFRRLMGDSA-N |
異性体SMILES |
CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |
正規SMILES |
CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















